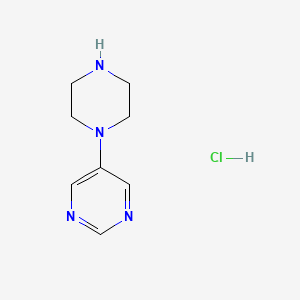5-(Piperazin-1-yl)pyrimidine hydrochloride
CAS No.: 1429056-39-2
Cat. No.: VC2850571
Molecular Formula: C8H13ClN4
Molecular Weight: 200.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429056-39-2 |
|---|---|
| Molecular Formula | C8H13ClN4 |
| Molecular Weight | 200.67 g/mol |
| IUPAC Name | 5-piperazin-1-ylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H |
| Standard InChI Key | YBETUEKOSIAOLN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CN=CN=C2.Cl |
| Canonical SMILES | C1CN(CCN1)C2=CN=CN=C2.Cl |
Introduction
Chemical Structure and Properties
5-(Piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring with a piperazine group attached at the 5-position, forming a hydrochloride salt. The molecular structure exhibits several notable features that contribute to its chemical behavior and potential applications.
Basic Structural Information
The compound's key physicochemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 634468-92-1 |
| Molecular Formula | C₈H₁₂N₄·xHCl |
| Molecular Weight | 200.67 g/mol |
| MDL Number | MFCD23141003 |
| Physical Appearance | Solid |
| Storage Conditions | Inert atmosphere, Room Temperature |
The molecule contains a pyrimidine heterocycle, which features a six-membered ring with two nitrogen atoms at positions 1 and 3, connected to a piperazine ring at the 5-position. The piperazine component is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 .
Chemical Reactivity
The reactivity of 5-(Piperazin-1-yl)pyrimidine hydrochloride is primarily dictated by the functional groups present in its structure. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is susceptible to nucleophilic attack. The piperazine moiety, with its basic nitrogen atoms, can act as a nucleophile in various chemical reactions, making this compound versatile for further functionalization.
The hydrochloride salt formation occurs at the basic nitrogen of the piperazine ring, enhancing the compound's water solubility compared to its free base form. This feature is particularly advantageous for biological testing and pharmaceutical applications where aqueous solubility is essential.
Applications in Scientific Research
5-(Piperazin-1-yl)pyrimidine hydrochloride and structurally related compounds have demonstrated significant potential in various research domains.
Pharmaceutical Research
Compounds containing the piperazinylpyrimidine scaffold have been extensively studied for their pharmaceutical applications:
-
As building blocks in medicinal chemistry for the development of more complex bioactive molecules
-
As potential candidates for drug development targeting various diseases and conditions
-
In structure-activity relationship studies to understand the influence of structural modifications on biological activity
Biological Activities
Similar compounds with piperazinylpyrimidine structures have shown promising biological activities that may be relevant to 5-(Piperazin-1-yl)pyrimidine hydrochloride:
-
Antimicrobial activity against both Gram-positive and Gram-negative bacteria
-
Potential anticancer properties through various mechanisms of action
-
Possible applications in treating inflammatory and autoimmune conditions
For instance, related pyrazolo[1,5-a]pyrimidine derivatives with piperazine substituents have demonstrated activity as phosphoinositide 3-kinase (PI3K) inhibitors, suggesting potential applications in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus or multiple sclerosis .
Comparison with Related Compounds
Comparing 5-(Piperazin-1-yl)pyrimidine hydrochloride with structurally similar compounds provides valuable insights into its potential properties and applications.
5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride
This related compound differs in two key aspects:
-
The piperazine group is attached at the 2-position rather than the 5-position
-
It contains an iodine atom at the 5-position
These structural differences significantly alter its reactivity, particularly enhancing its utility in substitution and coupling reactions due to the presence of the iodine atom. Like 5-(Piperazin-1-yl)pyrimidine hydrochloride, it has been studied for potential antimicrobial and anticancer properties.
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
This compound features:
-
A methyl carboxylate group at the 5-position
-
The piperazine substituent at the 2-position
The presence of the ester group modifies its physicochemical properties and potentially alters its biological activity profile. Research has suggested applications in antimicrobial research, similar to other piperazinylpyrimidine derivatives.
Conformational Analysis of Related Structures
Future Research Directions
The structural features and preliminary data on similar compounds suggest several promising avenues for future research on 5-(Piperazin-1-yl)pyrimidine hydrochloride:
Structure-Activity Relationship Studies
Comprehensive investigation of how structural modifications to the basic piperazinylpyrimidine scaffold affect biological activity could provide valuable insights for drug design. This includes:
-
Exploration of various substituents on both the pyrimidine and piperazine rings
-
Investigation of positional isomers to determine optimal substitution patterns
-
Evaluation of different salt forms and their impact on bioavailability and activity
Synthetic Methodology Development
Development of more efficient and scalable synthetic routes to 5-(Piperazin-1-yl)pyrimidine hydrochloride would benefit both research and potential industrial applications. This could involve:
-
Optimization of reaction conditions to improve yields and purity
-
Exploration of alternative catalysts and reagents for key transformation steps
-
Development of green chemistry approaches with reduced environmental impact
Targeted Biological Evaluation
Specific testing of 5-(Piperazin-1-yl)pyrimidine hydrochloride against various biological targets could reveal unique applications:
-
Screening against enzyme panels to identify potential inhibitory activity
-
Evaluation in cell-based assays for anticancer, antimicrobial, or anti-inflammatory effects
-
Investigation of potential activity in neurological disorders, leveraging the known CNS activity of many piperazine-containing compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume